ent-Levomefolate Calcium
Description
Properties
Molecular Formula |
C₂₀H₂₃CaN₇O₆ |
|---|---|
Molecular Weight |
497.52 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₀H₂₃CaN₇O₆
- Molecular Weight : 497.52 g/mol
- Solubility : 4.4 mg/mL in water (requires ultrasonication and warming).
- Storage : Stable at -20°C in desiccated conditions.
Structural and Functional Comparison with Similar Compounds
Leucovorin Calcium (CAS 6035-45-6)
Leucovorin (5-formyltetrahydrofolate) is a racemic mixture used as an antidote for methotrexate toxicity. Unlike Levomefolate Calcium, which is pre-methylated, Leucovorin requires enzymatic conversion to its active form.
Key Difference : Levomefolate Calcium is inherently active, whereas Leucovorin requires metabolic conversion, making the former more efficient in folate-deficient states.
Levoleucovorin Calcium (CAS 80433-71-2)
Levoleucovorin is the pharmacologically active L-isomer of Leucovorin. Both Levomefolate and Levoleucovorin bypass enzymatic activation, but their applications differ:
| Parameter | Levomefolate Calcium | Levoleucovorin Calcium |
|---|---|---|
| Structure | L-5-methyl-THF | L-5-formyl-THF |
| Clinical Use | Homocysteine regulation | Colorectal cancer therapy |
| Target Enzyme | Methionine synthase | Thymidylate synthase |
Research Insight : Levoleucovorin is preferred in oncology due to its role in DNA synthesis rescue, while Levomefolate Calcium is utilized in metabolic and neurological disorders.
Folic Acid (Vitamin B9)
Folic acid is the synthetic, oxidized form of folate requiring enzymatic reduction to become active.
| Parameter | Levomefolate Calcium | Folic Acid |
|---|---|---|
| Activation | Pre-activated (L-5-methyl-THF) | Requires dihydrofolate reductase |
| Bioavailability | 100% (no conversion needed) | ~60–80% (varies with metabolism) |
| Population Suitability | Ideal for MTHFR polymorphism carriers | Less effective in MTHFR mutations |
Clinical Relevance : In a study, Levomefolate Calcium increased folate status more effectively than folic acid when combined with oral contraceptives.
Pharmacokinetic and Clinical Comparisons
Bioequivalence Studies
Therapeutic Efficacy
- Depression : Levomefolate Calcium (7.5–15 mg/day) showed significant improvement in depressive symptoms by enhancing neurotransmitter synthesis.
- Prenatal Care : Superior to folic acid in reducing homocysteine levels, critical for preventing neural tube defects.
Stability and Impurity Profiles
Preparation Methods
Preparation of Form-M
-
Dissolution : Levomefolate calcium is dissolved in water at 40–50°C under nitrogen.
-
Antisolvent Addition : Acetone is introduced dropwise to induce supersaturation.
-
Crystallization : Refluxing at 60–70°C for 1–2 hours, followed by cooling to 20–30°C, yields Form-M crystals.
Table 2: Crystallization Conditions for Polymorphic Forms
| Form | Solvent System | Temperature Range | Key PXRD Peaks (2θ) |
|---|---|---|---|
| M | Water/Acetone | 40–70°C | 3.64, 5.05, 7.09, 9.78 |
| M2 | Thermal Treatment | 80–100°C | 3.33, 4.43, 5.81, 6.75 |
| M3 | Water (Heated) | 80–100°C | 3.64, 5.05, 15.13, 19.17 |
Form-M2, produced by heating Form-M at 80–100°C for 10–30 minutes, exhibits enhanced thermal stability, making it suitable for tablet formulations.
Optimization of Reaction Conditions and Solvent Systems
Solvent selection critically impacts yield and polymorphic outcome:
-
Aqueous Systems : Water enables high solubility of levomefolate calcium but requires antisolvents like acetone for crystallization.
-
Organic Cosolvents : Ethanol and methanol reduce dielectric constant, promoting faster nucleation but risking amorphous precipitation.
Table 3: Solvent Effects on Crystallization Yield
| Solvent Ratio (Water:Acetone) | Yield (%) | Polymorph Obtained |
|---|---|---|
| 1:1 | 78 | M |
| 1:2 | 85 | M |
| 1:3 | 64 | M2 |
Stoichiometric control of calcium ions during salt formation is essential to avoid byproducts such as calcium carbonate or hydroxide.
Scaling-Up Processes and Industrial Manufacturing Considerations
Industrial production demands reproducibility across batches. Key scale-up parameters include:
-
Mixing Efficiency : Turbulent flow in reactors ensures uniform antisolvent distribution.
-
Temperature Gradients : Precise control (±1°C) prevents unintended polymorphic transitions.
-
Drying Protocols : Vacuum drying at 35–40°C preserves crystalline integrity.
A pilot-scale study achieved 85% yield (Form-M) using a 500 L reactor, demonstrating feasibility for commercial production.
Analytical Methods for Verifying Compound Purity and Structure
Characterization protocols ensure compliance with pharmacopeial standards:
-
PXRD : Differentiates polymorphs via distinct diffraction patterns (e.g., Form-M vs. M2).
-
HPLC-UV : Quantifies levomefolate calcium purity (>99.5%) using C18 columns and 0.1% trifluoroacetic acid mobile phase.
-
NMR Spectroscopy : Confirms stereochemistry and isotopic labeling efficacy.
Comparative Evaluation of Preparation Methodologies
Table 4: Method Comparison for Levomefolate Calcium Synthesis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Enzymatic Synthesis | 92 | 99.8 | High |
| Chemical Methylation | 75 | 98.5 | Moderate |
| Isotopic Labeling | 95 | 98.0 | Low |
Enzymatic routes dominate industrial applications due to superior yield and stereochemical control, whereas isotopic labeling remains niche due to cost constraints .
Q & A
Q. What are the critical handling and storage protocols to ensure the stability of ent-Levomefolate Calcium in experimental settings?
Methodological Answer:
- Storage : Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis or oxidation .
- Solubility : Dissolve in pre-warmed (37°C) deionized water with sonication (4.4 mg/mL) and avoid repeated freeze-thaw cycles to minimize degradation .
- Contamination Control : Centrifuge liquid formulations at 500×g to concentrate the compound and reduce aerosol-related losses .
Q. How does the coenzymatic function of this compound influence its utility in folate-dependent biochemical assays?
Methodological Answer:
- Role as a Cofactor : As the active L-5-methyltetrahydrofolate form, it directly participates in one-carbon transfer reactions (e.g., methylation of homocysteine to methionine) without requiring enzymatic reduction, unlike synthetic folic acid .
- Assay Design : Use in vitro models (e.g., cell lysates) to bypass folate reductase activity, ensuring accurate measurement of methylation kinetics. Validate with HPLC to confirm substrate conversion rates .
Q. What analytical methods are recommended for quality control of this compound in research-grade samples?
Methodological Answer:
- Multi-Technique Validation : Combine HPLC (purity >99%), NMR (structural confirmation), and mass spectrometry (molecular weight verification at 497.5 g/mol) .
- Reference Standards : Cross-check against CAS 151533-22-1 databases (e.g., PubChem CID 135564391) to resolve batch-to-batch variability .
Advanced Research Questions
Q. How should researchers design bioequivalence studies for this compound in combination therapies (e.g., oral contraceptives)?
Methodological Answer:
Q. What strategies resolve discrepancies in reported solubility and stability data for this compound across studies?
Methodological Answer:
Q. How can pharmacokinetic modeling improve the interpretation of this compound bioavailability in clinical trials?
Methodological Answer:
- Compartmental Modeling : Apply a two-compartment model with first-order absorption to estimate bioavailability (F) and elimination half-life (t1/2). Validate using nonlinear mixed-effects modeling (NONMEM) .
- Covariate Analysis : Incorporate covariates like BMI and renal function to explain inter-individual variability in folate distribution .
Data Analysis & Reproducibility
Q. What statistical methods are essential for ensuring reproducibility in this compound research?
Methodological Answer:
- Precision Metrics : Report intra- and inter-day CV% (<15%) for analytical assays. Use Bland-Altman plots to assess method agreement .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in dose-response studies .
Q. How do enzymatic interconversion pathways impact the quantification of this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
